Product packaging for 10-(4-Nitrophenyl)phenothiazine(Cat. No.:CAS No. 19606-94-1)

10-(4-Nitrophenyl)phenothiazine

Cat. No.: B3049165
CAS No.: 19606-94-1
M. Wt: 320.4 g/mol
InChI Key: LCUPSQFVYMVAET-UHFFFAOYSA-N
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Description

Significance of the Phenothiazine (B1677639) Core in Contemporary Research

The phenothiazine core, a tricyclic system with the formula S(C₆H₄)₂NH, is an electron-rich entity, making it a potent electron donor. wikipedia.orgnih.gov This inherent property is central to its utility in contemporary research. The non-planar, butterfly-like conformation of the phenothiazine ring system is another defining feature, although this can be modulated by substitution. nih.gov

In the field of materials science, phenothiazine derivatives are investigated for their potential in advanced batteries, fuel cells, and as components of conductive polymers. wikipedia.org Their ability to form stable radical cations upon oxidation and their favorable charge-transfer characteristics make them ideal candidates for organic electronic devices. nih.govnih.gov Twisted organic compounds based on the phenothiazine structure have shown significant promise in the development of solid-state fluorescent materials for applications in optoelectronic devices. mdpi.com Furthermore, the phenothiazine nucleus is a key component in various synthetic dyes, such as methylene (B1212753) blue, and its derivatives can be electropolymerized to create electrocatalysts for biosensors. wikipedia.org The versatility of the phenothiazine core continues to make it a prototypical example of a lead structure in both medicinal chemistry and materials design. Current time information in Bangalore, IN.

Table 1: Properties of the Phenothiazine Core

PropertyValue
Chemical Formula C₁₂H₉NS
Molar Mass 199.27 g/mol
Appearance Greenish-yellow rhombic leaflets or diamond-shaped plates
Melting Point 185 °C (365 °F; 458 K)
Boiling Point 371 °C (700 °F; 644 K)
Solubility in water 0.00051 g/L (20 °C)
Data sourced from Wikipedia wikipedia.org

Rationale for Nitrophenyl Substitution at the N10 Position

The primary rationale for attaching a 4-nitrophenyl group to the electron-donating phenothiazine core is to create a "push-pull" or donor-acceptor (D-A) system. nih.govnih.gov This arrangement facilitates intramolecular charge transfer (ICT) from the electron-rich phenothiazine (donor) to the electron-deficient nitrophenyl ring (acceptor) upon photoexcitation. nih.govmdpi.com This ICT character is a critical feature that can give rise to desirable photophysical properties, including strong absorption in the visible region and fluorescence, which are essential for applications in organic light-emitting diodes (OLEDs), nonlinear optics, and as fluorescent probes. The degree of this charge transfer and the resulting properties can be finely tuned by altering the donor and acceptor strengths and the linker connecting them. nih.gov

Furthermore, the substitution at the N10 position can influence the conformation of the phenothiazine nucleus, potentially leading to a more planar or more folded structure, which in turn affects the crystal packing and solid-state properties of the material. nih.gov

Scope and Research Focus on 10-(4-Nitrophenyl)phenothiazine and Related Architectures

The research focus on this compound and its analogues is primarily driven by their potential as functional organic materials. The specific compound, this compound, with the chemical formula C₁₈H₁₂N₂O₂S, is studied for its fundamental electronic and photophysical properties that arise from its donor-acceptor structure. nih.govcatsyn.com

Table 2: Chemical Identification of this compound

IdentifierValue
Chemical Formula C₁₈H₁₂N₂O₂S
Molecular Weight 320.37 g/mol
CAS Number 19606-94-1
PubChem CID 459009
Data sourced from PubChem and other chemical suppliers. nih.govcatsyn.comepa.gov

Investigations into related architectures, such as 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, have provided insights into the structural and electronic consequences of combining phenothiazine with a nitrophenyl unit. nih.gov X-ray crystallography studies on this related compound revealed a nearly planar geometry, which is explained by the significant intramolecular charge-transfer interactions between the phenothiazine donor and the nitrophenyl acceptor. nih.gov

The main areas of research for these types of molecules include:

Synthesis and Characterization: Developing efficient synthetic routes to N-arylphenothiazines and fully characterizing their structures using techniques like NMR, mass spectrometry, and X-ray crystallography. ejbps.comrsc.org

Photophysical Properties: Studying the absorption and emission (fluorescence) properties, including the investigation of intramolecular charge transfer states, which are crucial for applications in optoelectronics. epa.govnih.gov

Electrochemical Properties: Examining the redox behavior of these compounds to understand their stability and suitability as charge-transporting materials in electronic devices.

Materials Applications: Exploring their use as emitters or host materials in OLEDs, as components in dye-sensitized solar cells, and as nonlinear optical materials.

The overarching goal of this research is to establish clear structure-property relationships that will guide the design of new and more efficient organic materials based on the versatile phenothiazine scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2O2S B3049165 10-(4-Nitrophenyl)phenothiazine CAS No. 19606-94-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19606-94-1

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

10-(4-nitrophenyl)phenothiazine

InChI

InChI=1S/C18H12N2O2S/c21-20(22)14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12H

InChI Key

LCUPSQFVYMVAET-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 10 4 Nitrophenyl Phenothiazine and Analogous Structures

Strategies for N-Arylation of the Phenothiazine (B1677639) Core

The introduction of an aryl substituent at the nitrogen atom of the phenothiazine ring is a key transformation in the synthesis of 10-arylphenothiazines. Various coupling reactions and nucleophilic substitution approaches have been explored for this purpose.

Coupling Reactions for Phenothiazine-Nitrophenyl Linkage

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for coupling amines with aryl halides. wikipedia.orgnih.govorganic-chemistry.org In the context of 10-(4-nitrophenyl)phenothiazine synthesis, this would involve the reaction of phenothiazine with a 4-nitroaryl halide (e.g., 1-bromo-4-nitrobenzene (B128438) or 1-chloro-4-nitrobenzene). The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. While direct synthesis of the target compound using this method is not extensively detailed in the provided literature, the successful synthesis of various N-arylphenothiazines underscores its applicability. diva-portal.org For instance, the Buchwald-Hartwig amination has been successfully employed for the synthesis of ferrocene-functionalized phenothiazines. researchgate.net

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that has historically been used for the formation of C-N bonds. nih.gov This method typically requires harsher reaction conditions, including high temperatures and polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF). nih.gov The reaction involves the coupling of phenothiazine with an activated aryl halide, such as 1-chloro-4-nitrobenzene (B41953), in the presence of a copper catalyst and a base. The electron-withdrawing nitro group on the aryl halide facilitates this reaction. nih.gov

A related Sonogashira coupling reaction has been used to synthesize 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, demonstrating the feasibility of coupling a 4-nitrophenyl moiety to the phenothiazine nitrogen, albeit with an ethynyl (B1212043) linker. In this synthesis, 10-ethynyl-10H-phenothiazine was reacted with 1-iodo-4-nitrobenzene (B147127) in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.goviucr.orgiucr.org

Coupling ReactionCatalyst/ReagentsKey Features
Buchwald-Hartwig Amination Palladium catalyst, phosphine ligand, baseMilder reaction conditions, broad substrate scope. wikipedia.orgnih.govorganic-chemistry.org
Ullmann Condensation Copper catalyst, baseHarsher conditions, suitable for activated aryl halides. nih.gov
Sonogashira Coupling Palladium catalyst, copper(I) co-catalyst, baseForms a C-C bond, demonstrating coupling feasibility. nih.goviucr.orgiucr.org

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) offers a direct route to N-arylation, particularly when the aryl halide is highly activated by electron-withdrawing groups. The reaction of phenothiazine with polyfluoroarenes has been shown to proceed efficiently to afford 10-phenylphenothiazine derivatives. mdpi.com In these cases, the fluorine atoms activate the aromatic ring towards nucleophilic attack by the phenothiazine nitrogen.

For the synthesis of this compound, a similar approach could be envisioned using a highly activated 4-nitroaryl halide, such as 1-fluoro-4-nitrobenzene. The strong electron-withdrawing effect of the nitro group would facilitate the substitution of the halide by the phenothiazine anion. The reactivity of chloronitrobenzenes in nucleophilic aromatic substitution is well-established, with the para-isomer being more reactive than the meta-isomer due to the ability of the nitro group to stabilize the intermediate Meisenheimer complex through resonance. chegg.comck12.org

ReactionSubstrateKey Features
Nucleophilic Aromatic Substitution Polyfluoroarenes, highly activated nitroaryl halidesDirect C-N bond formation, requires activated substrates. mdpi.comchegg.comck12.org

Synthesis of Key Precursors for Nitrophenyl-Substituted Phenothiazines

The synthesis of more complex nitrophenyl-substituted phenothiazines often requires the preparation of functionalized precursors. This can involve modifications to the phenothiazine ring system or the introduction of nitro-containing moieties prior to the final coupling step.

Alkylation and Formylation of Phenothiazine Ring Systems

Alkylation: The introduction of alkyl groups onto the phenothiazine core can be achieved through various methods. Direct alkylation of the phenothiazine nitrogen (N-alkylation) is a common strategy, often accomplished by reacting phenothiazine with an alkyl halide in the presence of a base. nih.govgoogle.comrsc.orgchemrxiv.org For instance, the alkylation of phenothiazine with propargyl bromide has been reported. researchgate.net Nuclear alkylation, where alkyl groups are introduced onto the benzene (B151609) rings, can be achieved using Friedel-Crafts type reactions with alkyl halides and a Lewis acid catalyst like aluminum chloride. google.comresearchgate.netgoogle.com

Formylation: Formylation of the phenothiazine ring, typically at the 3 and 7 positions, can be carried out using the Vilsmeier-Haack reaction. rsc.org This reaction employs a formylating agent generated from phosphorus oxychloride and a formamide, such as N,N-dimethylformamide (DMF). organic-chemistry.org The resulting formyl groups can then be further manipulated to introduce other functionalities.

ReactionReagentsPosition of Functionalization
N-Alkylation Alkyl halide, base10-position (Nitrogen) nih.govgoogle.comrsc.orgchemrxiv.org
Nuclear Alkylation Alkyl halide, Lewis acidBenzene rings google.comresearchgate.netgoogle.com
Formylation POCl₃, DMF (Vilsmeier-Haack)3 and 7-positions rsc.orgorganic-chemistry.org

Functionalization of Phenothiazine with Nitro-Containing Moieties

Direct nitration of the phenothiazine core is a common method for introducing nitro groups onto the aromatic rings. The reaction of phenothiazine with nitric acid typically leads to the formation of 3-nitrophenothiazine and 3,7-dinitrophenothiazine. bohrium.com The nitration process is believed to proceed through a cation-radical oxidation step. bohrium.com These nitrated phenothiazines can then serve as precursors for further functionalization, including N-arylation at the 10-position. The synthesis of 1-(7-nitro-10H-phenothiazine-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one demonstrates the use of a pre-nitrated phenothiazine core in building more complex molecules. beilstein-journals.org

Advanced Synthetic Techniques

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of phenothiazine derivatives. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields in coupling reactions like the Buchwald-Hartwig amination. beilstein-journals.org Furthermore, the development of novel catalyst systems, including more efficient ligands for palladium and copper, continues to expand the scope and applicability of these N-arylation reactions. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, often leading to significant reductions in reaction times, increased product yields, and enhanced reaction selectivity. orientjchem.orgarkat-usa.org This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, which can accelerate the rate of reaction. orientjchem.org

In the context of phenothiazine chemistry, microwave assistance has been successfully employed for various synthetic steps, including the initial formation of the phenothiazine ring from substituted diphenylamines. nih.govresearchgate.net While specific literature detailing a complete microwave-assisted synthesis of this compound is not abundant, the principles of MAOS are applicable to the key N-arylation step. A general approach would involve the reaction of phenothiazine with a 4-halonitrobenzene under microwave irradiation in the presence of a suitable catalyst and base. This method is anticipated to offer the typical advantages of microwave chemistry, such as rapid heating and shorter reaction times compared to conventional heating methods. orientjchem.orgarkat-usa.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes to hours arkat-usa.org
Energy Efficiency Lower Higher
Product Yield Often moderate Generally higher orientjchem.org
Byproducts Can be significant Often reduced

| Heating Method | Conduction/Convection | Direct dielectric heating |

This table provides a generalized comparison based on typical outcomes in microwave-assisted organic synthesis.

Exploration of Catalyst Systems for N-Arylation

The formation of the N-aryl bond is the cornerstone of synthesizing this compound. Research has focused on transition-metal-catalyzed cross-coupling reactions, with two primary methodologies dominating the field: the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: The Ullmann condensation is a classic method that utilizes a copper catalyst to promote the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org In the synthesis of this compound, this reaction would involve phenothiazine and a 4-halonitrobenzene (e.g., 1-chloro-4-nitrobenzene or 1-iodo-4-nitrobenzene). The presence of the electron-withdrawing nitro group on the aryl halide activates it for nucleophilic aromatic substitution, making the Ullmann reaction a viable approach. wikipedia.org

Traditional Ullmann conditions often require stoichiometric amounts of copper powder or copper salts and high reaction temperatures, frequently exceeding 200°C, in polar, high-boiling solvents like dimethylformamide (DMF) or nitrobenzene. wikipedia.org Modern variations have improved upon this by using soluble copper(I) catalysts, often in combination with ligands such as diamines or phenanthroline, which can facilitate the reaction under milder conditions. wikipedia.org

Buchwald-Hartwig Amination: A more contemporary and versatile alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig amination. This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and high functional group tolerance. rsc.org The synthesis of various N-arylphenothiazines has been successfully achieved using this methodology. rsc.org

The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition with the aryl halide (1-halo-4-nitrobenzene). The resulting palladium(II) complex then reacts with the amine (phenothiazine) in the presence of a base. The final step is a reductive elimination that yields the desired N-arylated product, this compound, and regenerates the palladium(0) catalyst. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphine-based ligands like Xantphos, BINAP), and base (e.g., NaOt-Bu, Cs₂CO₃) is critical for optimizing the reaction yield and efficiency.

Table 2: Catalyst Systems for N-Arylation of Phenothiazine

Reaction Name Catalyst Metal Typical Ligands Key Features
Ullmann Condensation Copper (Cu) Diamines, Phenanthroline Requires activated aryl halides; often high temperatures. wikipedia.org

| Buchwald-Hartwig Amination | Palladium (Pd) | Phosphine-based (e.g., Xantphos, BINAP) | Broad substrate scope; milder conditions; high functional group tolerance. rsc.org |

Purification and Isolation Methodologies

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and any byproducts. Standard laboratory techniques such as extraction, chromatography, and recrystallization are commonly employed.

The typical purification protocol begins with an aqueous work-up. The reaction mixture is often diluted with an organic solvent, such as chloroform (B151607) or dichloromethane, and washed with water to remove inorganic salts and water-soluble impurities. nih.gov The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) and the solvent is removed under reduced pressure. nih.gov

For further purification, two methods are prevalent:

Recrystallization: This technique is effective for obtaining highly pure crystalline solids. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol (B145695) or methanol) and allowed to cool slowly. orientjchem.orgarkat-usa.org As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The pure crystals are then isolated by filtration.

Column Chromatography: This is a highly versatile purification method used to separate compounds based on their differential adsorption onto a stationary phase. For 10-arylphenothiazines, silica (B1680970) gel is a common stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. arkat-usa.org Fractions are collected and analyzed (e.g., by thin-layer chromatography), and those containing the pure product are combined and concentrated to yield the purified this compound. For analogous structures, gel permeation chromatography has also been used effectively. nih.gov

The final, purified product is typically characterized by various analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity. The physical appearance is often a colored solid. nih.gov

Table 3: Common Purification Techniques

Technique Principle Application
Extraction Differential solubility of the compound in two immiscible liquids. Initial work-up to separate the organic product from aqueous-soluble impurities. nih.gov
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. Final purification to obtain a highly crystalline product. orientjchem.orgarkat-usa.org

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Separation of the target compound from starting materials and byproducts. arkat-usa.org |

Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

High-resolution data from single-crystal X-ray diffraction have elucidated the precise solid-state conformation of 10-(4-Nitrophenyl)phenothiazine.

The phenothiazine (B1677639) moiety of the title compound adopts a distinct "butterfly" shape. nih.goviucr.orgresearchgate.net This conformation is characterized by the folding of the two benzene (B151609) rings along the axis connecting the sulfur and nitrogen atoms. The degree of this folding is quantified by the butterfly angle, which is the dihedral angle between the planes of the two outer benzene rings. In a related derivative, 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, this angle has been measured to be 153.87 (7)°. nih.goviucr.orgresearchgate.net This value is consistent with those observed in other phenothiazine derivatives, indicating a typical and stable conformation for this heterocyclic system. iucr.orgresearchgate.net

The central six-membered ring, which contains the sulfur and nitrogen heteroatoms, adopts a boat conformation. nih.goviucr.orgresearchgate.net This non-planar arrangement is a direct consequence of the butterfly-like folding of the entire phenothiazine unit. The nitrogen atom within the ring exhibits a pyramidal geometry. nih.goviucr.org For instance, in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, the nitrogen atom is displaced by 0.1271 (16) Å from the plane defined by the three carbon atoms to which it is bonded. nih.goviucr.org

Key intramolecular distances provide further insight into the molecule's structure. The separation between the sulfur and nitrogen atoms (S···N) in the central ring of 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine is 3.0565 (14) Å. nih.goviucr.org This distance is a significant parameter in defining the geometry of the boat-shaped central ring.

ParameterValueReference
Butterfly Angle153.87 (7)° nih.goviucr.orgresearchgate.net
N Atom Displacement0.1271 (16) Å nih.goviucr.org
Dihedral Angle (Phenothiazine-Nitrophenyl)10.34 (5)° nih.goviucr.orgresearchgate.net
S···N Separation3.0565 (14) Å nih.goviucr.org

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in confirming the molecular structure of this compound in solution and providing data on the electronic environment of the nuclei.

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural analysis of organic molecules. While specific spectral data for the parent this compound is not detailed in the provided search results, data for a closely related compound, 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, offers valuable comparative insights. For this derivative, the proton NMR spectrum in CDCl₃ shows distinct signals corresponding to the aromatic protons of both the phenothiazine and nitrophenyl moieties. nih.goviucr.org The signals for the nitrophenyl group appear at δ = 8.21 ppm (doublet) and δ = 7.58 ppm (doublet), while the phenothiazine protons resonate at δ = 7.48 ppm (doublet), δ = 7.26 ppm (triplet), δ = 7.17 ppm (doublet), and δ = 7.10 ppm (triplet). nih.goviucr.org These chemical shifts and coupling patterns are consistent with the proposed structure.

¹³C NMR data provides information on the carbon framework of the molecule. Although specific data for this compound is not available in the search results, general studies on phenothiazine derivatives indicate that the chemical shifts of the carbon atoms are sensitive to the nature of the substituent at the N-10 position. nih.gov

CompoundSolvent¹H NMR Chemical Shifts (ppm)Reference
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazineCDCl₃8.21 (d, 2H), 7.58 (d, 2H), 7.48 (d, 2H), 7.26 (t, 2H), 7.17 (d, 2H), 7.10 (t, 2H) nih.goviucr.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the skeletal structure of this compound. These two techniques are complementary, and together they provide a comprehensive vibrational profile of the molecule.

In the analysis of this compound, specific vibrational modes associated with its constituent parts—the phenothiazine core and the 4-nitrophenyl substituent—are of particular interest. The phenothiazine unit is characterized by its tricyclic structure containing both nitrogen and sulfur, while the 4-nitrophenyl group introduces distinct nitro-group vibrations.

Key expected vibrational bands for this compound would include:

N-O Asymmetric and Symmetric Stretching: The nitro group (–NO₂) is a strong absorber in the IR spectrum. The asymmetric stretching vibration is typically observed in the 1500–1570 cm⁻¹ region, while the symmetric stretch appears in the 1300–1370 cm⁻¹ range. These are often intense bands and are characteristic of nitroaromatic compounds.

C-N Stretching: The stretching vibration of the bond connecting the nitrophenyl group to the phenothiazine nitrogen atom (Ar-N) would be expected in the 1280-1350 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations for both the phenothiazine and nitrophenyl rings typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450–1600 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the aromatic rings.

C-S Stretching: Vibrations involving the carbon-sulfur bonds of the central phenothiazine ring are expected in the 600–800 cm⁻¹ region.

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, appear in the 675–900 cm⁻¹ region. For the 1,4-disubstituted nitrophenyl ring, a characteristic strong band is expected around 840-860 cm⁻¹.

Raman spectroscopy would complement the IR data. While the nitro group stretches are also Raman active, the symmetric vibrations of the aromatic rings often produce strong signals. Resonance Raman spectroscopy, particularly when exciting into an electronic absorption band of the molecule, can selectively enhance vibrations associated with the chromophoric parts of the structure. For instance, studies on phenothiazine radical cations have demonstrated that resonance Raman is a powerful tool for analyzing structural changes upon oxidation. epa.gov

The table below summarizes the expected characteristic vibrational frequencies for this compound based on typical ranges for its functional moieties.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique(s)
Aromatic C-H Stretching> 3000IR, Raman
Asymmetric NO₂ Stretching1500 - 1570IR (Strong)
Aromatic C=C Stretching1450 - 1600IR, Raman
Symmetric NO₂ Stretching1300 - 1370IR (Strong)
C-N Stretching (Aryl-N)1280 - 1350IR
C-H Out-of-Plane Bending (p-subst.)840 - 860IR (Strong)
C-S Stretching600 - 800IR, Raman

Mass Spectrometry Techniques (LC-MS, QTOF)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For a compound like this compound, coupling liquid chromatography with mass spectrometry (LC-MS), especially with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF), is a highly effective approach. nih.gov

LC-MS allows for the separation of the compound from a complex mixture before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of a pure analyte. QTOF mass spectrometers offer high mass accuracy (typically <5 ppm), which enables the confident determination of the elemental formula from the measured mass of the molecular ion. nih.gov

In a typical analysis of this compound using electrospray ionization (ESI) in positive ion mode, one would expect to observe the protonated molecule, [M+H]⁺. Given the molecular formula C₁₈H₁₂N₂O₂S, the exact mass of the neutral molecule is 320.0647 g/mol . Therefore, the protonated molecule [C₁₈H₁₃N₂O₂S]⁺ would have a calculated m/z of 321.0725.

Cleavage of the N-C bond between the phenothiazine nitrogen and the nitrophenyl ring. This could lead to the formation of a phenothiazine radical cation (m/z 198) or a protonated phenothiazine fragment, and a nitrophenyl radical or related species.

Loss of the nitro group (NO₂) from the parent ion, which is a common fragmentation pathway for nitroaromatic compounds. This would result in a fragment ion with a loss of 46 Da.

Sequential loss of small neutral molecules like CO or HCN from the ring structures, although this is typically observed with higher energy fragmentation methods.

The table below outlines the expected key ions in the mass spectrum of this compound under ESI-QTOF-MS analysis.

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecule[C₁₈H₁₃N₂O₂S]⁺321.0725
Fragment (Loss of NO₂)[C₁₈H₁₃NS]⁺275.0792
Phenothiazine Fragment[C₁₂H₉NS]⁺ or [C₁₂H₈NS]⁺199.0456 or 198.0378
Nitrophenyl Fragment[C₆H₄NO₂]⁺122.0242

The use of LC-QTOF MS is crucial for identifying and characterizing such compounds, especially in complex matrices, due to its combination of separation power, sensitivity, and high-resolution mass analysis. nih.gov

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of this compound are dominated by transitions between molecular orbitals that are heavily influenced by its constituent donor and acceptor units.

The core photophysical behavior of this compound is rooted in the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is primarily localized on the electron-rich phenothiazine unit, while the LUMO is centered on the electron-deficient 4-nitrophenyl group. This spatial separation of the frontier orbitals leads to a significant transfer of electron density from the phenothiazine donor to the nitrophenyl acceptor in the excited state. researchgate.net This charge transfer character is a defining feature of its electronic transitions. mdpi.com The near-planar geometry observed in related phenothiazine-nitrobenzene structures is attributed to these strong intramolecular charge-transfer interactions. nih.govresearchgate.net In many donor-acceptor systems, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state, which often results in red-shifted fluorescence emissions. rsc.org

The specific nature of the donor and acceptor units profoundly influences the energy and intensity of electronic transitions. Phenothiazine is a well-established and potent electron donor, a property that has led to its widespread use in materials for photo-induced electron transfer. nih.govresearchgate.net The nitrogen and sulfur heteroatoms in the central ring of phenothiazine contribute to its high electron density, making it readily oxidizable in the excited state.

Conversely, the nitro group (–NO₂) is a strong electron-withdrawing group. Its presence on the phenyl ring significantly lowers the energy of the LUMO. The introduction of nitro groups into a phenothiazine skeleton is known to cause a large bathochromic (red-shift) effect in the absorption spectrum compared to the unsubstituted phenothiazine core. mdpi.com This shift is a direct consequence of the reduced HOMO-LUMO energy gap caused by the stabilization of the LUMO by the nitro group. The primary electronic transition (S₀→S₁) in such systems is therefore characterized as a charge transfer from the phenothiazine ring to the nitro-substituted ring. mdpi.com

The pronounced ICT character of this compound makes its photophysical properties highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. The excited state possesses a much larger dipole moment than the ground state due to the charge separation. In polar solvents, the solvent molecules will reorient to stabilize the highly polar excited state, lowering its energy. This stabilization is more significant than for the less polar ground state.

Consequently, as the polarity of the solvent increases, the energy gap between the excited and ground states decreases, leading to a red-shift in the emission spectrum. This positive solvatochromism is a hallmark of D-π-A fluorophores with significant ICT character. researchgate.netnih.gov Studies on similar phenothiazine derivatives show that the emission spectra are generally more sensitive to solvent polarity than the absorption spectra. nih.gov For instance, related phenothiazine-based dyes have been observed to exhibit yellow emission in non-polar solvents like toluene (B28343) and red emission in polar solvents such as DMSO. researchgate.net

The efficiency and duration of light emission are critical photophysical parameters. The photoluminescence quantum yield (Φ) represents the ratio of photons emitted to photons absorbed, while the lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For phenothiazine derivatives, these properties are strongly dependent on the molecular structure and the solvent. nih.gov

The S₁ state lifetimes for various N-aryl substituted phenothiazine organocatalysts have been reported to range from picoseconds to tens of nanoseconds, showing considerable dependence on the solvent. nih.gov While specific data for this compound is not detailed in the provided results, the table below, compiled from data on related phenothiazine photocatalysts, illustrates the typical range of excited singlet-state lifetimes. nih.gov

Table 1: Excited Singlet-State (S₁) Lifetimes of Selected N-Aryl Phenothiazine Derivatives in Different Solvents. nih.gov
Phenothiazine DerivativeSolventS₁ Lifetime (ns)
10-PhenylphenothiazineToluene1.8
10-PhenylphenothiazineDCM1.5
10-PhenylphenothiazineDMF0.59
10-(4-Methoxyphenyl)phenothiazineToluene3.3
10-(4-Methoxyphenyl)phenothiazineDCM3.0
10-(4-Methoxyphenyl)phenothiazineDMF1.1

This table is interactive. You can sort the data by clicking on the column headers.

Excited State Dynamics

Upon photoexcitation, a molecule enters a singlet excited state (S₁). From here, it can relax back to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet excited state (T₁). The energy difference between the lowest singlet and lowest triplet excited states (ΔEₛₜ) is a critical parameter that dictates the efficiency of this crossing. researchgate.net

In D-π-A molecules like this compound, the spatial separation of the HOMO and LUMO leads to a small exchange energy, which in turn results in a small ΔEₛₜ. researchgate.net This small energy gap is a key requirement for materials exhibiting thermally activated delayed fluorescence (TADF). researchgate.netaps.org In TADF, molecules in the triplet state can be promoted back to the singlet state via reverse intersystem crossing (rISC), followed by delayed fluorescence. For phenothiazine derivatives, intersystem crossing can be a significant deactivation pathway for the S₁ state. nih.gov The presence of a nitroaromatic component can further promote efficient intersystem crossing, often related to an energy coincidence between the S₁ state and a higher-lying triplet state (Tₙ). nih.gov

The table below presents calculated ΔEₛₜ values for representative donor-acceptor molecules, highlighting the small energy gaps achievable with charge-transfer architectures. researchgate.netmdpi.com

Table 2: Calculated Singlet-Triplet Energy Gaps (ΔEₛₜ) for Selected TADF Molecules.
MoleculeDonorAcceptorΔEₛₜ (eV)Source
PTZ-XTNPhenothiazineXanthenone0.32 researchgate.net
2PTZ-XTNPhenothiazine (x2)Xanthenone0.14 researchgate.net
Cu₂I₂(Ph₂Ppy)₃Metal-to-Ligand Charge Transfer0.047 mdpi.com

This table is interactive. You can sort the data by clicking on the column headers.


An In-depth Look at the Photophysical Dynamics of this compound

The compound this compound is a significant subject of study in materials science and photochemistry. Its structure, which covalently links an electron-donating phenothiazine moiety to an electron-accepting nitrophenyl group, establishes it as a classic donor-acceptor (D-A) molecule. This architecture is fundamental to its rich electronic and photophysical properties, which are governed by charge-transfer processes. While specific experimental data for this exact compound is not extensively detailed in publicly accessible literature, its behavior can be thoroughly understood through the well-documented principles of related phenothiazine-based donor-acceptor systems.

Electronic Structure and Photophysical Properties

The electronic properties of 10-(4-Nitrophenyl)phenothiazine are dominated by the interplay between the phenothiazine (B1677639) and nitrophenyl units. The phenothiazine group, with its nitrogen and sulfur heteroatoms, is a potent electron donor and can be readily oxidized to form a stable radical cation. researchgate.netmdpi.com Conversely, the nitrophenyl group is a strong electron acceptor due to the electron-withdrawing nature of the nitro (-NO₂) group.

This D-A structure leads to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation. nih.gov In the ground state, the molecule has a characteristic folded "butterfly" conformation at the central thiazine (B8601807) ring, a common feature for phenothiazine derivatives. nih.gov Upon absorption of light, an electron is promoted to an excited state, which possesses significant charge-transfer character, meaning the electron density is shifted from the phenothiazine donor to the nitrophenyl acceptor. This ICT state is central to the compound's fluorescence and electron transfer capabilities.

In many donor-acceptor molecules like this compound, a phenomenon known as thermally activated delayed fluorescence (TADF) can be observed. This process allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, significantly enhancing the efficiency of light emission in devices like Organic Light-Emitting Diodes (OLEDs). The mechanism relies on a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. researchgate.netnih.govdiva-portal.org

The TADF process can be broken down into several key steps:

Photoexcitation : The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC) : The excited molecule transitions from the S₁ state to a nearby triplet state (T₁). In typical fluorescent molecules, excitons in the T₁ state are lost as heat or slow phosphorescence.

Reverse Intersystem Crossing (RISC) : In TADF molecules, if the energy gap between S₁ and T₁ (ΔEST) is sufficiently small (typically < 0.2 eV), the molecule can use thermal energy from its surroundings to transition back from the T₁ state to the S₁ state. diva-portal.org This is the crucial, temperature-dependent step.

Delayed Fluorescence : The repopulated S₁ state can then relax back to the ground state (S₀) by emitting a photon. This fluorescence has a longer lifetime than conventional fluorescence because of the time the exciton (B1674681) spends in the triplet state, hence it is termed "delayed."

The efficiency of TADF is critically dependent on the rate of reverse intersystem crossing (kRISC), which is enhanced by a small ΔEST. diva-portal.org In donor-acceptor compounds like this compound, the spatial separation of the highest occupied molecular orbital (HOMO) on the phenothiazine donor and the lowest unoccupied molecular orbital (LUMO) on the nitrophenyl acceptor helps to minimize this energy gap, making TADF a probable and significant de-excitation pathway. researchgate.netnih.gov

Table 1: Key Steps in the Thermally Activated Delayed Fluorescence (TADF) Cycle

StepProcessInitial StateFinal StateDescription
1AbsorptionS₀S₁A photon excites the molecule to the first singlet excited state.
2Intersystem Crossing (ISC)S₁T₁The singlet exciton converts to a triplet exciton.
3Reverse Intersystem Crossing (RISC)T₁S₁The triplet exciton is thermally activated back to the singlet state. This is the key step for TADF.
4Prompt FluorescenceS₁S₀The initially formed S₁ state emits a photon (fast).
5Delayed FluorescenceS₁ (from RISC)S₀The S₁ state repopulated from T₁ emits a photon (slow).
6Non-radiative DecayS₁ / T₁S₀Energy is lost as heat from either the singlet or triplet state.

Photo-induced electron transfer (PET) is a fundamental process in donor-acceptor systems and is expected to be highly efficient in this compound. nih.gov Upon excitation with light, the molecule can undergo an intramolecular electron transfer from the electron-rich phenothiazine moiety to the electron-poor nitrophenyl moiety.

The process is initiated by the absorption of a photon, which generates a locally excited state of either the donor or the acceptor. Given the electronic structure, excitation likely promotes an electron from the HOMO (localized on the phenothiazine) to the LUMO (localized on the nitrophenyl group), directly forming an intramolecular charge-transfer state. This state can be described as a radical ion pair: [PTZ•⁺]-[NP•⁻].

The general mechanism for PET in this D-A system is as follows:

Excitation : The molecule (D-A) absorbs a photon, forming an excited state (D-A or D-A).

Charge Separation : An electron is transferred from the donor (phenothiazine) to the acceptor (nitrophenyl), creating a charge-separated state (D•⁺-A•⁻). The rate of this transfer is governed by factors including the distance between the donor and acceptor and the thermodynamic driving force.

Charge Recombination : The charge-separated state is transient and will eventually return to the ground state. This can happen through radiative recombination (producing light) or, more commonly, through non-radiative recombination where the energy is dissipated as heat.

Phenothiazine and its derivatives are well-documented as effective photoredox catalysts, a function that relies on their ability to undergo stable one-electron oxidation to a radical cation. researchgate.netresearchgate.net This inherent property of the phenothiazine core strongly supports the feasibility of an efficient PET process within the this compound molecule. The study of related compounds confirms that intramolecular charge-transfer interactions are a defining feature of phenothiazines linked to nitrophenyl groups. nih.gov

Table 2: Components and Process of Photo-induced Electron Transfer (PET)

Component / StepRole / DescriptionRelevant Moiety
Electron Donor (D) The molecular unit that donates an electron upon excitation.10H-Phenothiazine
Electron Acceptor (A) The molecular unit that accepts the electron.4-Nitrophenyl
Ground State The initial, neutral state of the molecule before excitation.D-A
Excited State The state formed after absorption of a photon.D*-A
Charge-Separated State The radical ion pair formed after electron transfer.D•⁺-A•⁻
Recombination The process by which the charge-separated state returns to the ground state.D-A

Electrochemical Behavior and Redox Chemistry

Energy Level Alignment

Ground and Excited State Oxidation Potentials (GSOP, ESOP)

The redox characteristics of phenothiazine (B1677639) and its derivatives are fundamental to their application in diverse fields, including photoredox catalysis and materials science. The core phenothiazine structure is known to be an excellent electron donor, a property that can be finely tuned by introducing various substituents. The ground state oxidation potential (GSOP) and excited state oxidation potential (ESOP) are key parameters that quantify the electron-donating ability of these molecules in their respective states.

Detailed research findings on the specific ground and excited state oxidation potentials for 10-(4-nitrophenyl)phenothiazine are not extensively documented in the reviewed scientific literature. However, the electrochemical behavior of this compound can be inferred by examining the well-established properties of the parent phenothiazine scaffold and the electronic influence of the N-aryl substituent.

The phenothiazine core typically undergoes a reversible one-electron oxidation to form a stable radical cation. For the parent N-phenylphenothiazine, the ground state oxidation potential is approximately +0.70 V versus a saturated calomel (B162337) electrode (SCE) in acetonitrile. acs.org The introduction of a 4-nitrophenyl group at the nitrogen atom is expected to significantly impact this potential. The nitro group is a strong electron-withdrawing group, which decreases the electron density on the phenothiazine moiety. This electronic effect makes the removal of an electron from the phenothiazine core more difficult, thus shifting the oxidation potential to more positive values compared to the unsubstituted N-phenylphenothiazine. While a precise value for this compound is not available, studies on related substituted phenothiazines confirm that electron-withdrawing groups increase the oxidation potential. researchgate.net

The excited state oxidation potential (ESOP) represents the oxidizing power of the molecule in its electronically excited state. It is not measured directly but is calculated using the ground state oxidation potential (GSOP) and the zero-zero spectroscopic excitation energy (E₀,₀), which is the energy difference between the ground and the first excited state. The relationship is described by the Rehm-Weller equation:

Eox = *E_ox_ – E₀,₀

Given the lack of specific experimental data for the GSOP and the E₀,₀ of this compound, a precise ESOP cannot be provided. However, the general principle indicates that upon photoexcitation, the molecule becomes a much stronger reducing agent (i.e., its oxidation potential becomes more negative or less positive). For comparison, N-arylphenothiazine derivatives with electron-donating groups have been estimated to have excited state reduction potentials (which relates to the oxidizing power of the excited state) as low as -2.5 to -3.0 V vs SCE. rsc.org The presence of the electron-withdrawing nitro group in this compound would result in a less negative (or more positive) excited state oxidation potential compared to derivatives bearing electron-donating groups.

Due to the absence of specific experimental values in the surveyed literature, a data table for the Ground and Excited State Oxidation Potentials of this compound cannot be generated at this time. Further experimental investigation through techniques like cyclic voltammetry and spectroscopic analysis would be required to determine these precise values.

Theoretical and Computational Investigations of 10 4 Nitrophenyl Phenothiazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, providing valuable insights into their behavior. In the case of 10-(4-nitrophenyl)phenothiazine, DFT calculations have been instrumental in elucidating its conformational landscape, electronic structure, and charge distribution.

Geometry Optimization and Conformational Analysis

The molecular structure of this compound is characterized by a distinctive butterfly-like conformation of the phenothiazine (B1677639) unit. nih.gov DFT calculations have been employed to determine the optimized geometry and explore the molecule's conformational preferences.

The phenothiazine moiety itself is not planar; instead, the two benzene (B151609) rings are folded with respect to each other. nih.gov This folding is a key structural feature of phenothiazine derivatives. The central six-membered ring containing the sulfur and nitrogen atoms adopts a boat conformation. nih.gov

The orientation of the 4-nitrophenyl group relative to the phenothiazine core is another critical aspect of the molecule's conformation. The dihedral angle between the plane of the 4-nitrophenyl ring and the plane containing the nitrogen and adjacent carbon atoms of the phenothiazine ring is relatively small, suggesting a nearly planar arrangement between these two units. nih.gov This planarity is believed to be influenced by intramolecular charge-transfer interactions between the electron-donating phenothiazine and the electron-withdrawing nitrophenyl groups. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterDescriptionValue
Butterfly AngleDihedral angle between the two benzene rings of the phenothiazine unit.~153.87° nih.gov
S1⋯N1 SeparationDistance between the sulfur and nitrogen atoms in the central ring.~3.057 Å nih.gov
N1 positionDistance of the nitrogen atom above the plane of its bonded carbon atoms.~0.127 Å nih.gov
Nitrophenyl Dihedral AngleDihedral angle between the 4-nitrophenyl ring and the C-N-C plane of the phenothiazine.~10.34° nih.gov

Electronic Structure Determination (HOMO, LUMO, Energy Gaps)

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and optical behavior. DFT calculations provide a reliable method for determining these parameters.

The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity and easier electronic transitions. For molecules with donor-acceptor character like this compound, the HOMO is typically localized on the electron-donating moiety (phenothiazine), while the LUMO is centered on the electron-accepting group (4-nitrophenyl). This spatial separation of the frontier orbitals is characteristic of intramolecular charge transfer (ICT) compounds.

The energy gap of phenothiazine derivatives can be influenced by the nature of the substituents. Theoretical studies on similar D-A-π-A systems have shown that the choice of π-spacer and acceptor units can significantly modulate the HOMO-LUMO gap. physchemres.org For instance, the introduction of different acceptor groups can lead to energy gaps ranging from 1.48 to 1.88 eV. physchemres.org

Table 2: Calculated Electronic Properties of a Representative Phenothiazine Derivative

ParameterDescriptionTypical Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital.-
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.-
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO.~2.94 nih.gov

Note: The specific values for this compound can vary depending on the level of theory and basis set used in the DFT calculations. The provided value is for a comparable nitro-substituted aromatic compound.

Charge Distribution Analysis (e.g., Natural Bond Orbital - NBO analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. For this compound, NBO analysis can provide a quantitative picture of the intramolecular charge transfer from the phenothiazine donor to the nitrophenyl acceptor.

The analysis can reveal the natural atomic charges on each atom, confirming the electron-rich nature of the phenothiazine unit and the electron-deficient character of the nitrophenyl group. Furthermore, NBO analysis can identify the specific orbital interactions responsible for the charge transfer. This typically involves the interaction between the lone pair orbitals of the nitrogen and sulfur atoms in the phenothiazine ring and the antibonding π* orbitals of the nitrophenyl ring. The stabilization energies associated with these interactions provide a measure of the strength of the donor-acceptor coupling.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical tools that provide a visual representation of electron localization in a molecule. nih.gov These functions are valuable for understanding chemical bonding and identifying regions of high electron density, such as atomic cores, covalent bonds, and lone pairs.

For this compound, ELF and LOL analyses would be expected to show high localization in the regions of the covalent bonds within the benzene rings and the phenothiazine backbone. The areas corresponding to the lone pairs on the nitrogen and sulfur atoms would also exhibit significant electron localization. In contrast, the regions between the donor and acceptor moieties might show lower localization, indicative of the delocalized π-system involved in the intramolecular charge transfer. These analyses can offer a more intuitive picture of the electronic structure than simple orbital plots. nih.gov

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, including their optical spectra and electronic transitions. nih.gov

Prediction of Optical Spectra and Electronic Transitions

TD-DFT calculations can predict the absorption and emission spectra of this compound by calculating the vertical excitation energies and oscillator strengths of the electronic transitions. researchgate.net The results of these calculations can be compared with experimental UV-Vis absorption and fluorescence spectra to validate the computational methodology and gain a deeper understanding of the nature of the observed electronic transitions.

For donor-acceptor molecules like this compound, the lowest energy absorption band is typically assigned to the HOMO → LUMO transition, which corresponds to the intramolecular charge transfer from the phenothiazine unit to the nitrophenyl group. mdpi.com TD-DFT calculations can confirm this assignment and also identify other higher-energy transitions. The calculated absorption wavelengths and their corresponding oscillator strengths provide a theoretical absorption spectrum. For instance, in related phenothiazine dyes, TD-DFT has been used to predict absorption maxima and understand the influence of different molecular components on the optical properties. physchemres.org

Table 3: Representative TD-DFT Calculated Electronic Transition Data for a Phenothiazine Derivative

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁-~386-
S₀ → T₁2.46--

Note: The values presented are for a related N-phosphorylated phenothiazine and serve as an illustrative example of the data obtained from TD-DFT calculations. The specific values for this compound would require dedicated calculations. mdpi.com

Excited State Geometry Optimization

The behavior of a molecule upon absorbing light is fundamental to its potential use in optoelectronic applications. When a molecule transitions from its ground electronic state (S₀) to an excited state (S₁), its electron distribution changes, which in turn leads to a new equilibrium geometry. Understanding this new geometry is crucial for modeling emission spectra and photochemical processes.

Time-Dependent Density Functional Theory (TD-DFT) is a standard and computationally efficient method for calculating the properties of excited states. conicet.gov.arresearchgate.net For a molecule like this compound, the lowest excited state is typically a charge-transfer (CT) state, where electron density moves from the phenothiazine donor to the nitrophenyl acceptor. This significant redistribution of charge is expected to cause substantial changes in the molecular geometry.

An excited state geometry optimization for this compound would be expected to reveal the following changes:

Planarization: The molecule would likely become more planar in the excited state to better facilitate the delocalization of the transferred charge across the D-A system. This involves a decrease in the dihedral angle between the phenothiazine and nitrophenyl rings.

Bond Length Alterations: The C-N bond connecting the two rings might shorten, indicating a greater degree of double-bond character due to increased electron density in the bridging region. Conversely, bond lengths within the phenothiazine ring may increase, while those in the nitrophenyl ring might adjust to reflect a more quinoidal character.

Phenothiazine Folding Angle: The characteristic "butterfly" fold of the phenothiazine unit, defined by the angle between its two benzo rings, is also sensitive to the electronic state. In a CT excited state, this angle may increase as the phenothiazine nitrogen loses electron density and its geometry flattens. For context, X-ray diffraction studies of a similar ground-state molecule, 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, show a butterfly folding angle of 153.87(7)°. nih.gov Optimization calculations provide the precise parameters of this relaxed excited-state structure. nih.gov

The process involves first calculating the vertical excitation energies from the optimized ground-state geometry and then allowing the geometry to relax on the potential energy surface of the desired excited state until a minimum is found. stackexchange.comjoaquinbarroso.com

Advanced Computational Techniques

Beyond geometry optimization, a suite of advanced computational methods can be employed to gain deeper insights into the electronic structure and properties of this compound.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. mdpi.comnih.gov This analysis centers on the topology of the electron density (ρ), identifying critical points where the gradient of the density is zero. nih.gov For chemical bonds, the most important are the bond critical points (BCPs). wiley-vch.de

A QTAIM analysis of this compound would yield valuable data on the nature of its intramolecular interactions. By examining the properties at the BCPs, one can classify the bonds. Key parameters include:

Electron Density (ρ): The magnitude of ρ at a BCP correlates with the bond order.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated along the bond path. A positive value (∇²ρ > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region. conicet.gov.ar

Energy Densities: The local kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP provide further insight. The total energy density (H(r) = G(r) + V(r)) is particularly informative; a negative H(r) suggests significant covalent character. conicet.gov.ar

In this compound, this analysis would quantify the covalent character of the C-C, C-H, C-N, C-S, and N-O bonds. Of particular interest would be the C-N bond linking the donor and acceptor moieties, providing a quantitative measure of its strength and electronic nature.

Table 1: Representative QTAIM Parameters for Covalent Bonds (Note: This table presents typical values for covalent bonds as specific data for this compound is not available in the cited literature. The values are for illustrative purposes.)

Bond Type Electron Density (ρ) (a.u.) Laplacian (∇²ρ) (a.u.) Total Energy Density (H(r)) (a.u.)
C-C (aromatic) ~0.28 - 0.31 < 0 < 0
C-N ~0.25 - 0.29 < 0 < 0

Non-Linear Optics (NLO) Property Prediction

Molecules with a strong donor-acceptor character and significant charge transfer upon excitation often exhibit large non-linear optical (NLO) responses. stackexchange.com These properties are crucial for applications in photonics and optical communications. The key parameter for second-order NLO materials is the first hyperpolarizability (β).

Computational methods, particularly DFT, can reliably predict the NLO properties of molecules. For this compound, the calculation of the static or frequency-dependent first hyperpolarizability (β) would quantify its potential as an NLO chromophore. The D-A structure is designed to maximize this property:

The strong electron-donating capability of the phenothiazine unit and the strong electron-withdrawing nature of the nitrophenyl group create a large change in dipole moment between the ground and excited states.

The direct conjugation between these two units facilitates efficient intramolecular charge transfer (ICT).

A large calculated β value would suggest that the molecule could be effective for applications such as second-harmonic generation (SHG). The calculated values are often compared to well-known NLO molecules like p-nitroaniline for benchmarking.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other chemical species.

For this compound, the MEP map would clearly display the molecule's donor-acceptor character:

Negative Potential (Red/Yellow): The most electron-rich regions, indicated by red or deep yellow, would be localized on the oxygen atoms of the nitro group. These areas represent the sites most susceptible to electrophilic attack. The sulfur and nitrogen atoms of the phenothiazine core would also show negative potential, reflecting their lone pair electrons and electron-donating nature.

Positive Potential (Blue): The most electron-poor region, shown in blue, would likely be found around the hydrogen atoms of the aromatic rings and, most significantly, over the phenothiazine ring system, indicating its role as the primary electron donor.

Neutral Regions (Green): Green areas represent regions of relatively neutral electrostatic potential.

The MEP map provides a clear, qualitative picture of the intramolecular charge transfer, with a strong potential gradient across the molecule from the phenothiazine donor to the nitrophenyl acceptor. This visualization corroborates the findings from other analyses and helps in understanding the molecule's reactivity and intermolecular interaction patterns.

Advanced Applications in Materials Science and Engineering

Optoelectronic Device Fabrication

The electron-rich nature of the phenothiazine (B1677639) moiety combined with the electron-withdrawing 4-nitrophenyl group imparts a distinct donor-acceptor character to 10-(4-Nitrophenyl)phenothiazine. This electronic structure is highly desirable for applications in optoelectronic devices where charge separation and transport are critical.

Organic Light-Emitting Diodes (OLEDs)

While the broader class of phenothiazine derivatives has been investigated for its potential in OLEDs, specific research on the application of this compound as an emitter or in transport layers is not extensively documented in the reviewed literature. However, the general properties of phenothiazine-based compounds suggest potential utility. For instance, phenothiazine and phenothiazine sulfone derivatives have been synthesized and shown to exhibit aggregation-induced emission (AIE) and serve as hole-transporting materials in OLEDs. These devices have demonstrated external quantum efficiencies (EQEs) up to 4.33% for doping-free fluorescent OLEDs and up to 22% for blue OLEDs utilizing these compounds as hole-transporting layers. Furthermore, a novel electron acceptor based on 10-phenyl-10H-phenothiazine 5,5-dioxide has been used to create aggregation-induced delayed fluorescence materials, leading to non-doped green TADF OLEDs with a high maximum EQE of 16.4%. rsc.org Polymers containing phenothiazine have also been utilized in orange and red-emitting OLEDs. researchgate.net These examples highlight the potential of the phenothiazine scaffold in OLED technology, suggesting that this compound could be a candidate for similar applications, although specific studies are needed to confirm its performance.

Dye-Sensitized Solar Cells (DSSCs) and Photoanode Sensitizers

Phenothiazine-based dyes are widely recognized for their efficacy as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their strong electron-donating character and ability to suppress molecular aggregation. rsc.org The structural features of these dyes are easily tunable, allowing for the optimization of their photoelectric conversion properties. rsc.org

The solvent used during the dye sensitization process also plays a crucial role in the performance of the resulting DSSC. A study on a D-D-π-A phenothiazine-based dye (WY5) showed that using methanol (B129727) as the sensitization solvent resulted in the highest PCE of 5.61%, compared to N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). researchgate.net This highlights the importance of optimizing fabrication conditions to maximize device performance.

DyeVoc (mV)Jsc (mA/cm²)FF (%)PCE (%)Source
PTZ-3710--5.35 nih.gov
PTZ-5640--4.43 nih.gov
WY5 (MeOH)---5.61 researchgate.net
Double D-A Branch---4.22 nih.gov

Table 1: Photovoltaic performance of selected phenothiazine-based dyes in DSSCs.

The efficiency of a DSSC is fundamentally linked to the rates of electron injection from the excited dye into the semiconductor's conduction band and the subsequent regeneration of the oxidized dye by the electrolyte. The electron-rich nature of the phenothiazine core facilitates efficient electron donation, a key characteristic for effective sensitizers. rsc.org The introduction of various functional groups allows for the fine-tuning of the energy levels of the dye to ensure favorable alignment with the semiconductor's conduction band and the electrolyte's redox potential, which is crucial for efficient electron injection and dye regeneration.

Photocatalysis and Photoredox Applications

The redox activity of phenothiazine derivatives under visible light irradiation makes them suitable candidates for photocatalysis. The ability to absorb light and initiate electron transfer processes is central to their function in driving organic transformations.

Visible-Light-Driven Organic Transformations (e.g., Oxidative Coupling)

Phenothiazine and its derivatives have been successfully employed as photocatalysts for various organic reactions, including the oxidative coupling of primary amines. nih.govresearchgate.netrsc.org These reactions are often performed under mild conditions, using visible light and an oxidant like air, which aligns with the principles of green chemistry. nih.gov

In one study, 3,7-disubstituted phenothiazine derivatives were shown to catalyze the oxidative coupling of primary benzylamines to the corresponding imines under blue LED irradiation with a catalyst loading of just 0.5 mol %. researchgate.net The electronic properties of the substituents on the phenothiazine core were found to influence the catalytic activity. researchgate.net Another study explored the use of extended phenothiazines, synthesized through a ring-fusion approach, for the same transformation. rsc.org These extended phenothiazines exhibited red-shifted light absorption and could efficiently catalyze the reaction under visible light, whereas conventional phenothiazine required UV irradiation. rsc.org

Furthermore, materials incorporating 10-phenyl phenothiazine as a photoactive unit have been studied for the visible-light-mediated oxidative coupling of amines. nih.gov The stability and activity of these photocatalytic materials were found to be dependent on the chemical linkages used to construct the extended organic framework. nih.gov Iron-catalyzed oxidative C-N coupling reactions of phenothiazines with phenols have also been reported, providing a direct and atom-economical method for synthesizing N-arylated phenothiazines. nih.gov

CatalystSubstrateProductYield (%)ConditionsSource
3,7-disubstituted phenothiazinePrimary benzylamineImine-0.5 mol% catalyst, blue LED researchgate.net
Extended phenothiazine 3BenzylamineN-Benzylidenebenzylamine>99Visible light rsc.org
CTF 9 (phenothiazine-based)BenzylamineImine99Blue LED, 25 °C, acetonitrile nih.gov
FePcF164-(tert-butyl)phenol + PhenothiazineN-arylphenothiazine91Air, CH2Cl2, room temp. nih.gov

Table 2: Examples of oxidative coupling reactions catalyzed by phenothiazine derivatives.

Role of Redox Behavior in Catalytic Cycles

The fundamental utility of phenothiazine derivatives in catalysis is rooted in their redox behavior. Phenothiazines are recognized as excellent electron donors, a characteristic that allows them to participate in photo-induced electron transfer processes. nih.gov This capability is central to their function in organophotoredox catalysis, where they can absorb light and initiate chemical reactions by transferring an electron to a substrate, thereby generating reactive radical ions.

The general mechanism involves the excitation of the phenothiazine catalyst by light to a higher energy state, making it a potent reductant. In this excited state, it can donate an electron to a suitable substrate, initiating a catalytic cycle. The resulting oxidized phenothiazine radical cation can then be returned to its neutral ground state by another component in the reaction mixture, allowing the catalyst to be regenerated and participate in subsequent cycles. Strongly reducing helical phenothiazine derivatives have been developed as recyclable organophotoredox catalysts. rsc.org For instance, certain catalysts have been recovered and reused multiple times without a discernible loss in catalytic activity, highlighting the potential for creating sustainable chemical synthesis processes. rsc.org

Furthermore, the integration of phenothiazine units into polymer structures has been shown to enable thermal control over catalytic reactions. In one study, a phenothiazine-labeled polymer was used as an electron mediator for the enzyme glucose oxidase, where the catalytic current could be modulated by temperature changes. wikipedia.org While specific studies detailing the catalytic cycles of this compound are not extensively documented, its inherent electron-donating nature, combined with the influence of the nitrophenyl substituent, makes it a compound of interest for such applications. nih.gov Its derivatives have also been utilized as organic photocatalysts for controlled radical polymerizations, such as atom transfer radical polymerization (ATRP), to produce polymers with well-defined structures without metal contamination. scielo.br

Energy Storage Systems

The reversible oxidation and reduction (redox) properties of phenothiazine derivatives make them highly attractive candidates for active materials in energy storage devices, particularly in redox flow batteries (RFBs).

Phenothiazine-based compounds are being actively investigated as catholyte materials—the positive electrolyte—in both aqueous and non-aqueous RFBs. Current time information in Bangalore, IN.researchgate.net Their function is to store charge by undergoing reversible oxidation at the positive electrode during charging and reduction during discharging. The structural diversity of phenothiazine allows for fine-tuning of its electrochemical properties, such as redox potential and stability, through chemical modification. wikipedia.orgCurrent time information in Bangalore, IN.

The electron-donating phenothiazine core provides the necessary electrochemical activity, and by attaching different functional groups, researchers can enhance performance metrics like solubility and energy density. nih.gov For example, N-substituted phenothiazine derivatives have been synthesized to serve as anodic (positive electrode) electrochromic materials, demonstrating reversible and clear color changes during electrochemical doping and dedoping, a property relevant for state-of-charge monitoring in batteries. researchgate.net

A key objective in developing high-capacity RFBs is to utilize organic molecules that can stably exchange multiple electrons per molecule. While many organic compounds are stable one-electron donors, achieving stable two-electron cycling is a significant challenge, as the doubly oxidized dication state is often prone to rapid decomposition. psu.edu

Research has shown that strategic modification of the phenothiazine scaffold can dramatically improve the stability of the dication state. For example, introducing electron-donating groups at specific positions on the phenothiazine ring can enhance charge delocalization, thereby stabilizing the doubly oxidized form. psu.edu This allows for a theoretical doubling of the charge storage capacity for the same amount of material.

Solubility is another critical factor, as high concentrations of the redox-active material are needed to achieve high energy density. Poor solubility of the neutral, radical cation, or dication species can limit battery performance. nih.gov Attaching substituents, such as oligoether chains, to the phenothiazine nitrogen has been a successful strategy to create highly soluble, liquid phenothiazine derivatives that can function as high-capacity catholytes. epa.gov The 4-nitrophenyl group on this compound influences its electronic properties and solubility, which are crucial considerations for its potential deployment in advanced RFB systems.

Polymer and Conjugated Material Development

The incorporation of phenothiazine units into polymer backbones or as pendent groups is a promising strategy for creating new materials with enhanced thermal, optical, and electronic properties.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability. vt.edu However, they can suffer from poor processability due to their rigid structures. Incorporating bulky, pendent groups into the polyimide backbone is a known strategy to increase their solubility and processability without sacrificing thermal performance.

A novel diamine monomer, 10-(3,5-diaminobenzoyl)phenothiazine, which is structurally related to this compound, has been synthesized and used to create a new family of polyimides with pendent phenothiazine units. researchgate.netpsu.edu These polyimides were prepared through a two-step polycondensation reaction and exhibited significantly enhanced solubility in common organic solvents compared to conventional polyimides. researchgate.netpsu.edu The bulky phenothiazine group disrupts chain packing, leading to an amorphous structure and improved solubility. psu.edu Thermogravimetric analysis confirmed that these polymers possess excellent thermal stability, with minimal weight loss at temperatures up to 450-500°C. researchgate.net

Table 1: Properties of Polyimides with Pendent Phenothiazine Units

Dianhydride Monomer Used Inherent Viscosity (dL/g) 10% Weight Loss Temp. (°C) Solubility in NMP/DMAc
PMDA 0.20 > 450 Soluble
BTDA 0.74 > 450 Soluble
ODA N/A > 450 Soluble

Data synthesized from research on polyimides derived from 10-(3,5-diaminobenzoyl)phenothiazine. researchgate.netpsu.edu NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide.

Conjugated microporous polymers (CMPs) are a class of materials characterized by their high porosity, robust architecture, and extended π-conjugation. These features make them suitable for applications in gas storage, separation, and heterogeneous catalysis. Phenothiazine derivatives are used as building blocks in the synthesis of CMPs due to their electron-rich nature and rigid, non-planar, butterfly-like structure. wikipedia.org

Phenothiazine-based CMPs have been synthesized through methods like Friedel–Crafts alkylation. vt.edu These materials can be designed to have tunable pore surfaces and bandgaps, making them effective as visible-light-active photocatalysts. For example, phenothiazine-containing CMPs have been used for the aerobic oxidative cyanation of tertiary amines, demonstrating high efficiency and reusability. researchgate.net The incorporation of the this compound unit into a CMP framework would combine the electron-donating properties of the phenothiazine with the electron-accepting nature of the nitrophenyl group, creating a donor-acceptor structure that could be highly beneficial for photocatalytic applications.

Comparative Studies and Structure Property Relationships

Influence of N-Substituent Modifications on Electronic and Photophysical Properties

The substituent at the N-10 position of the phenothiazine (B1677639) ring plays a pivotal role in dictating the electronic and photophysical properties of the resulting molecule. The introduction of an aryl group at this position, as in 10-(4-nitrophenyl)phenothiazine, establishes a donor-acceptor system that significantly influences its behavior.

N-arylphenothiazines are recognized as potent donors in the field of photoredox catalysis. beilstein-journals.org The electronic and photophysical characteristics of these compounds can be finely tuned by introducing various electron-donating or electron-withdrawing groups onto the N-phenyl ring. beilstein-journals.org For instance, the presence of a strong electron-withdrawing group like the nitro group in this compound modulates the intramolecular charge transfer (ICT) from the electron-rich phenothiazine moiety to the electron-deficient nitrophenyl ring.

In contrast, modifying the N-10 position with other types of substituents leads to different photophysical outcomes. The introduction of an N-phosphoryl group, for example, results in a hypsochromic (blue) shift in both the absorption and emission spectra when compared to the parent 10H-phenothiazine and N-methyl-phenothiazine. mdpi.com Conversely, N-acylation of the phenothiazine core has been shown to cause a minor bathochromic (red) shift. nih.gov

Table 1: Photophysical Properties of Selected N-Substituted Phenothiazine Derivatives

Compound N-Substituent Absorption Maxima (λmax) Emission Maxima (λem) Effect of Substituent
10H-Phenothiazine -H 252 nm, 316 nm mdpi.com 454 nm mdpi.com Reference compound
10-Methylphenothiazine -CH3 Not specified 450 nm mdpi.com Minor effect on emission
10-Acetylphenothiazine -COCH3 Bathochromic shift nih.gov Not specified Red-shift in absorption
10-Phosphorylphenothiazine -PO(OR)2 Hypsochromic shift mdpi.com 374 nm mdpi.com Blue-shift in absorption and emission
This compound -C6H4NO2 Not specified Not specified Strong intramolecular charge transfer expected

Impact of Nitro Group Position and Additional Substituents on Molecular Characteristics

The position of the nitro group on the N-phenyl substituent, as well as the presence of additional functional groups, profoundly affects the molecular characteristics of phenothiazine derivatives. The electron-withdrawing strength of the nitro group is highly dependent on its position on the aromatic ring, following the general trend of para > ortho > meta. researchgate.net This effect is also influenced by the group's conformation, specifically its rotation relative to the plane of the benzene (B151609) ring. researchgate.net

In the case of this compound, the para-position of the nitro group allows for maximal resonance-based electron withdrawal, enhancing the intramolecular charge transfer character of the molecule. A comparison with its isomer, 10-(2-nitrophenyl)phenothiazine, would reveal differences in their electronic and steric properties due to the proximity of the nitro group to the phenothiazine core in the ortho-isomer. sigmaaldrich.com

The introduction of multiple nitro groups further amplifies these effects. For instance, the presence of two nitro groups on the phenothiazine S-oxide skeleton induces a significant bathochromic shift in the absorption spectrum. mdpi.com In 2,3-dinitrophenothiazine, the strong electron-withdrawing nature of the two nitro groups activates the molecule to such an extent that one of the nitro groups can be displaced by a nucleophile. acs.orgnih.gov

Comparison with Parent Phenothiazine and Other Analogues

A comparative analysis of this compound with its parent compound, 10H-phenothiazine, and other analogues highlights the significant impact of the N-substituent. The parent 10H-phenothiazine exhibits characteristic absorption maxima at approximately 252 nm and 316 nm, with an emission peak around 454 nm. mdpi.com

The introduction of the 4-nitrophenyl group at the N-10 position creates a molecule with distinctly different electronic properties. The electron-withdrawing nature of this substituent shifts the first reversible one-electron oxidation potential to a higher value compared to the parent phenothiazine, making it more difficult to oxidize. researchgate.net This is a direct consequence of the decreased electron density on the phenothiazine core.

In contrast, other modifications can lead to different outcomes. Extending the π-conjugation of the phenothiazine ring system, for instance, results in a notable red-shift of the absorption spectra and an increase in the molar extinction coefficient. nih.govrsc.org

Table 2: Comparison of Properties: this compound vs. Parent Phenothiazine

Property 10H-Phenothiazine This compound
N-Substituent Hydrogen 4-Nitrophenyl
Electronic Nature Electron-rich donor Donor-acceptor system
Absorption Maxima 252 nm, 316 nm mdpi.com Expected to be red-shifted due to ICT
Emission Maximum 454 nm mdpi.com Expected to be influenced by ICT
Oxidation Potential Lower researchgate.net Higher researchgate.net

Structure-Electrochemical Property Correlations

The electrochemical behavior of phenothiazine derivatives is intrinsically linked to their molecular structure. researchgate.net The introduction of electron-withdrawing groups, such as the nitro group in this compound, generally increases the difficulty of oxidizing the phenothiazine core. researchgate.netnih.gov

Cyclic voltammetry studies on various phenothiazine derivatives reveal clear structure-electroactivity relationships. The first one-electron oxidation potential of phenothiazines bearing electron-withdrawing substituents is consistently shifted to higher (more positive) potentials when compared to the unsubstituted parent molecule. researchgate.net This tunability of redox properties through the modification of N-substituents is a key feature that underpins the use of these compounds in applications such as photoredox catalysis. beilstein-journals.org The ability to modulate the redox potential allows for the precise design of catalysts for specific chemical transformations.

Table 3: Oxidation Potentials of Selected Phenothiazine Derivatives

Compound Substituent(s) First Oxidation Potential (Epa1 vs. SCE) Reference
10H-Phenothiazine None 0.814 V researchgate.net
Monosubstituted Phenothiazine Dyes Electron-withdrawing groups 0.953 - 1.016 V researchgate.net
2-Chlorophenothiazine 2-Chloro 0.353 V nih.gov
Chlorpromazine 2-Chloro, 10-(3-(dimethylamino)propyl) 0.590 V nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The synthesis of phenothiazine (B1677639) derivatives has traditionally involved well-established methods, but the demand for greater efficiency, structural diversity, and greener processes is driving the exploration of new synthetic strategies. Future research is anticipated to move beyond conventional multi-step reactions which often begin with the phenothiazine core. nih.govresearchgate.net

Innovations are expected in the realm of cross-coupling reactions. For instance, methods analogous to the Sonogashira coupling, used to prepare related structures like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, could be adapted and refined. nih.gov This involves reacting a halogenated precursor with a suitable coupling partner under the influence of a catalyst, such as palladium. nih.gov A key area of development will be the use of more efficient and robust catalyst systems, potentially minimizing reaction times and improving yields. nih.govgoogle.com

Furthermore, strategies like the Buchwald-Hartwig amination, which has been used to synthesize the 10-phenyl-10H-phenothiazine precursor, represent a promising avenue. google.com Future work will likely focus on direct C-N cross-coupling methods to attach the 4-nitrophenyl group to the phenothiazine nitrogen in a single, high-yield step. The development of protocols that utilize more benign solvents and lower catalyst loadings will also be a significant goal, aligning with the principles of sustainable chemistry.

Synthetic Method Description Potential Improvements
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling between an amine (phenothiazine) and an aryl halide (e.g., 1-iodo-4-nitrobenzene). google.comDevelopment of more active catalysts, milder reaction conditions, and broader substrate scope.
Sonogashira Coupling Palladium-copper co-catalyzed reaction to form a C-C bond between a terminal alkyne and an aryl halide, used for related structures. nih.govAdaptation for direct C-N bond formation; use of copper-free conditions.
Multi-step Condensation Traditional methods involving the reaction of phenothiazine with acyl chlorides followed by substitution reactions. nih.govresearchgate.netStreamlining processes into one-pot reactions; exploring microwave-assisted synthesis to reduce reaction times. nih.gov

Advanced Characterization Techniques for Intricate Mechanisms

To fully harness the capabilities of 10-(4-Nitrophenyl)phenothiazine, a deep understanding of its structural and electronic behavior is essential. This necessitates the use of sophisticated characterization techniques that can probe molecular events on extremely short timescales and at high resolution.

Future investigations will heavily rely on advanced ultrafast spectroscopic methods. Techniques like transient absorption and broadband fluorescence up-conversion are crucial for mapping the dynamics of photoinduced processes such as intramolecular charge transfer. nih.gov These methods allow researchers to observe the formation and decay of transient species, such as the locally excited (LE) state and the intramolecular charge-transfer (ICT) state, providing insight into the efficiency and pathways of charge separation. nih.gov

Computational methods, particularly Density Functional Theory (DFT), will play an increasingly integral role. nih.govelsevierpure.com DFT calculations can predict ground-state and excited-state geometries, energy levels, and the nature of electronic transitions, offering a theoretical framework to interpret experimental results. elsevierpure.com Combining DFT with high-resolution structural data from single-crystal X-ray diffraction provides a powerful approach to establishing structure-property relationships. nih.govnih.gov For example, X-ray analysis can reveal the characteristic butterfly conformation of the phenothiazine ring and the relative orientation of the donor and acceptor units, which are critical determinants of the electronic coupling and ICT efficiency. nih.gov

Technique Information Gained Relevance to this compound
Ultrafast Transient Absorption Spectroscopy Tracks the evolution of excited states (e.g., LE, ICT) over femtosecond to nanosecond timescales. nih.govElucidates the mechanism and dynamics of photoinduced intramolecular charge transfer.
Broadband Fluorescence Up-conversion Measures fluorescence decay with high temporal resolution. nih.govDetermines the lifetimes of different emissive states, crucial for understanding efficiency.
Single-Crystal X-ray Diffraction Provides precise atomic coordinates and information on molecular conformation and packing. nih.govnih.govConfirms the molecular geometry, including the phenothiazine butterfly angle and donor-acceptor twist angle.
Density Functional Theory (DFT) Calculates electronic structure, energy levels (HOMO/LUMO), and excited state properties. nih.govelsevierpure.comPredicts and rationalizes the observed photophysical properties and ICT characteristics.

Design of Next-Generation Functional Materials

The unique donor-acceptor structure of this compound makes it a prime candidate for the development of next-generation functional materials, particularly in optoelectronics. Phenothiazines are well-established as excellent electron donors, a property that is central to their application in materials designed for photo-induced electron transfer. nih.gov

A major area of future development is in the field of organic light-emitting diodes (OLEDs). Related phenothiazine-based donor-acceptor molecules have shown promise as emitters that exhibit thermally activated delayed fluorescence (TADF). elsevierpure.com The TADF mechanism allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. By carefully tuning the energy gap between the lowest singlet and triplet excited states through structural modification of the this compound scaffold, it may be possible to design highly efficient TADF emitters. elsevierpure.com

Beyond OLEDs, the pronounced ICT character of this compound makes it suitable for other applications. These include non-linear optics, where the change in dipole moment upon excitation can lead to a large second-order optical response, and as a component in organic photovoltaics. Furthermore, the broader family of phenothiazines has been investigated for a wide array of uses, including as anticancer agents and in antimicrobial therapies, suggesting that derivatives of this compound could be explored for bio-applications. nih.gov

Integration into Hybrid Material Systems

The functionality of this compound can be amplified by integrating it into larger, multi-component hybrid systems. This approach combines the desirable photophysical or electronic properties of the molecule with the structural, mechanical, or chemical properties of a host material.

One emerging paradigm is the creation of doped polymer films. For instance, dispersing the molecule within a host polymer matrix, such as in the fabrication of an OLED emissive layer, is a practical way to form a functional hybrid material. elsevierpure.com In such systems, the host matrix can prevent aggregation of the emitter molecules, which often leads to luminescence quenching, and can also facilitate charge transport to the emitter.

Future research will likely explore the covalent incorporation of the this compound unit into polymer backbones or as pendant groups. This would create functional polymers with tailored optoelectronic properties. Another avenue is the development of hybrid materials based on porous frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the molecule could be incorporated as a structural linker or encapsulated within the pores. Such systems could find applications in chemical sensing, where the interaction of an analyte with the framework could modulate the ICT properties of the embedded phenothiazine unit, leading to a detectable optical signal.

Deeper Understanding of Intramolecular Interactions and Dynamics

At the heart of the functionality of this compound is the intramolecular charge transfer (ICT) that occurs upon photoexcitation. A deeper fundamental understanding of this process is paramount for the rational design of new materials. ICT involves the movement of electron density from the electron-rich phenothiazine unit to the electron-poor nitrophenyl unit. nih.gov The efficiency and nature of this charge transfer are highly sensitive to the molecule's conformation and its surrounding environment. nih.gov

Future research will focus on elucidating the complex interplay between the locally excited (LE) state and the ICT state. nih.gov In some cases, especially in polar solvents, the molecule may relax from the initial ICT state into a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties are orthogonally twisted relative to each other. nih.govrsc.org This TICT state often has distinct photophysical properties, including a large red-shift in emission, and understanding its formation is key to controlling the fluorescence characteristics of the molecule. nih.govrsc.org

Advanced spectroscopic studies will be employed to track these dynamics in real-time, while systematic modifications to the molecular structure—such as altering the donor or acceptor strength or introducing steric hindrance to control the twist angle—will provide crucial data. This will help build a comprehensive model of the potential energy surfaces of the excited states, enabling precise control over the emission color, quantum yield, and excited-state lifetime of materials based on this versatile scaffold. nih.govelsevierpure.com

Q & A

Basic: What synthetic methods are effective for preparing 10-(4-Nitrophenyl)phenothiazine?

Answer:
The compound is synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction. In a representative protocol ( ):

  • Reactants : 1-Iodo-4-nitrobenzene and 10-ethynyl-10H-phenothiazine.
  • Catalysts : Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) and CuI (copper iodide).
  • Solvent : Tetrahydrofuran (THF) with triethylamine as a base.
  • Conditions : Reaction under nitrogen at room temperature, yielding a 6.9% product after purification via column chromatography.
    Optimization Tips : Low yields may be addressed by adjusting catalyst loading, reaction time, or solvent polarity. Alternative coupling methods (e.g., Suzuki-Miyaura) could be explored for nitroaryl systems.

Basic: How is the crystal structure of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Instrument : Rigaku Saturn724+ diffractometer with Mo-Kα radiation (λ = 0.71075 Å).
  • Parameters : Triclinic system (space group P1), with cell dimensions a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å, and angles α = 81.632°, β = 81.394°, γ = 66.649° ( ).
  • Refinement : Full-matrix least-squares on using SHELXL2014/7, achieving R₁ = 0.037 and wR₂ = 0.100. Hydrogen atoms are placed geometrically (riding model).
    Key Observations : The phenothiazine core adopts a butterfly conformation (dihedral angle = 153.87°), and the nitro group is nearly coplanar with the aryl ring (dihedral angle = 10.34°) ().

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm and ethynyl proton absence due to coupling).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 344.39 (M⁺) confirms molecular weight ( ).
  • IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ for asymmetric, ~1350 cm⁻¹ for symmetric).
    Advanced Validation : SC-XRD ( ) and elemental analysis (C, H, N, S) ensure structural fidelity.

Advanced: How do structural features influence the electronic properties of this compound?

Answer:
The intramolecular charge transfer (ICT) between the electron-rich phenothiazine and electron-deficient nitroaryl group is critical (). Key structural factors:

  • Planarity : Near-coplanar nitroaryl and phenothiazine moieties (dihedral angle = 10.34°) enhance π-conjugation.
  • Butterfly Conformation : Distorted phenothiazine core reduces steric hindrance, facilitating ICT.
    Methodology :
  • DFT Calculations : Compute HOMO-LUMO gaps and electrostatic potential maps.
  • UV-Vis Spectroscopy : Measure absorption maxima (λₐₜₜ) in solvents of varying polarity to assess solvatochromism.
  • Cyclic Voltammetry : Determine redox potentials (e.g., phenothiazine oxidation at ~0.8 V vs. SCE).

Advanced: How can conformational analysis of the phenothiazine core be quantified?

Answer:
Cremer-Pople puckering parameters ( ) are applied to analyze non-planar rings:

  • Puckering Amplitude (q) : Measures deviation from planarity.
  • Phase Angle (θ) : Describes puckering mode (e.g., chair, boat).
    Case Study : The phenothiazine core in this compound shows a boat-like distortion (). Compute q₂ and q₃ using atomic coordinates from SC-XRD data. Software like Mercury (CCDC) automates this analysis.

Advanced: How can conflicting crystallographic data (e.g., bond angles) be resolved in structural reports?

Answer:
Discrepancies often arise from refinement protocols or experimental conditions. Mitigation strategies:

  • Cross-Validation : Compare with similar derivatives (e.g., 10-(prop-1-yn-1-yl)-10H-phenothiazine, ).
  • Data Quality : Ensure R₁ < 0.05, I/σ(I) > 2, and high completeness (>95%). meets these criteria (R₁ = 0.037, 2701 independent reflections).
  • Hydrogen Bonding : Check for intermolecular interactions (e.g., C–H···O) that may distort geometry.

Advanced: What methodologies assess the compound’s potential in optoelectronic applications?

Answer:

  • Photoluminescence (PL) : Measure emission spectra to evaluate ICT efficiency.
  • Electrochemical Impedance Spectroscopy (EIS) : Study charge transport in thin films.
  • Theoretical Modeling : TD-DFT simulations correlate experimental spectra with electronic transitions.
    Key Finding : The nitro group’s electron-withdrawing nature enhances charge separation, making the compound suitable for organic photovoltaics or sensors ().

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